molecular formula C4H5NS B1582638 2-Thiophenamine CAS No. 616-46-6

2-Thiophenamine

Cat. No. B1582638
CAS RN: 616-46-6
M. Wt: 99.16 g/mol
InChI Key: GLQWRXYOTXRDNH-UHFFFAOYSA-N
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Description

2-Thiophenamine, also known as Thiophen-2-amine, is a chemical compound with the empirical formula C4H5NS . It has a molecular weight of 99.15 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2-Thiophenamine, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . Green methodologies have also been explored for the synthesis of 2-aminothiophenes .


Molecular Structure Analysis

The molecular structure of 2-Thiophenamine consists of a five-membered ring with one sulfur atom . The Hill notation for its empirical formula is C4H5NS .

Scientific Research Applications

Bioisosteres and Pharmacological Applications

2-Thiophenamine and its analogs have been studied for their potential as bioisosteres, particularly in the realm of pharmacology. For instance, thiophene analogs of 2-aminotetralins and hexahydronaphthoxazines were investigated for their ability to decrease striatal dopamine release and effects on locomotor activity. These studies found that incorporating a thiophene moiety significantly improved the relative oral bioavailability compared to other compounds, suggesting its potential as a bioisostere for a phenol group in hydroxylated 2-aminotetralins (Rodenhuis, Timmerman, Wikström, & Dijkstra, 2000).

Analytical Chemistry and Sensing Applications

In analytical chemistry, 2-Thiophenamine derivatives have been utilized in the development of sensors. A notable example is a PVC membrane electrode based on bis-2-thiophenal propanediamine (TPDA), which exhibits a Nernstian response for Cu2+ over a wide concentration range. This electrode demonstrated high selectivity and sensitivity, and its potential for practical applications like the direct determination of copper in black tea was highlighted (Ganjali, Poursaberi, Babaei, Rouhani, Yousefi, Kargar-Razi, Moghimi, Aghabozorg, & Shamsipur, 2001).

Material Science and Nanotechnology

Thiophene-based compounds are also significant in material science and nanotechnology. Their application extends to electronic and optoelectronic devices, conductive polymers, and biodiagnostics. For instance, a study on 2- and 3-thiopheneacetic acid methyl esters provided insights into their molecular and electronic structure, which is crucial for their application in these fields (Roux, Temprado, Notario, Chickos, Santos, & da Silva, 2007).

Biomedical Applications

In the field of biomedicine, thiophene derivatives have been explored for their cytotoxic and antimicrobial activities. For example, copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline were synthesized and tested for antimicrobial activity, showing significant effects against specific bacteria. Their cytotoxicity on mammalian cell cultures was also assessed, revealing notable biocompatibility and potential for therapeutic applications (Cross, Ang, Richards, Clemens, Muthukumar, McDonald, Woodfolk, Ckless, & Bierenstiel, 2017).

Fluorescent Sensing and Imaging

The development of fluorescent sensors and imaging agents is another area where thiophene compounds have been effectively applied. A study on novel Eu3+ nanophosphor complexes containing thiophenamine derivatives demonstrated their potential in fluorescent sensing for highly sensitive detection of latent fingerprints and anti-counterfeiting applications (Fouad & Saif, 2020).

Medicinal Chemistry

Thiophene and its substituted derivatives have shown a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The synthesis and characterization of novel thiophene moieties continue to be a topic of interest for medicinal chemists, aiming to develop more effective pharmacological agents (Shah & Verma, 2018).

Environmental Applications

Thiophenamines have also been applied in environmental monitoring. For instance, a two-photon fluorescent turn-on probe with far-red emission was developed for thiophenols detection, showcasing its application in visualizing thiophenol species in biological samples and addressing environmental health concerns (Shang, Chen, Tang, Ma, & Lin, 2017).

Electronic and Optical Materials

Thiophene-based materials have been recognized for their semiconductor and fluorescent properties, finding applications in electronic and optoelectronic devices, as well as in the selective detection of biopolymers. This versatility has made them a subject of interdisciplinary research, blending chemistry with material science (Barbarella, Melucci, & Sotgiu, 2005).

Safety And Hazards

Safety data sheets suggest that exposure to 2-Thiophenamine should be avoided. If inhaled or ingested, immediate medical attention is required . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

While specific future directions for 2-Thiophenamine are not well-documented, there is a general interest in the development of new synthetic reactions that meet the principles of green chemistry . This could potentially apply to 2-Thiophenamine as well.

properties

IUPAC Name

thiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQWRXYOTXRDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210601
Record name 2-Thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenamine

CAS RN

616-46-6
Record name 2-Aminothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Thiophenamine
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Record name 2-Thiophenamine
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Record name 2-Thiophenamine
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Record name 2-THIOPHENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
EO Hamed, MG Assy, E El-Said… - Bulletin of Faculty of …, 2022 - journals.ekb.eg
… In summary, we reported a simple synthetic strategy for efficient synthesis of some annulated heterocyclic compounds upon heterocyclization of 2-thiophenamine with different reagents. …
Number of citations: 3 journals.ekb.eg
J Ashby, JA Styles, D Anderson, D Paton - British Journal of Cancer, 1978 - nature.com
… The compounds prepared were 5-p-acetamidophenyl-2-thiophenamine hydrochloride (XIII), 5-phenyl-2-thiophenamine hydrochloride (XIV), N-(5-p-acetamidophenylthiophen-2-yl)…
Number of citations: 11 www.nature.com
SA Bagnich - Journal of Applied Spectroscopy, 2007 - Springer
… In order to obtain equi-energy white luminescence, coumarin 6 and 2-thiophenamine were … 0.025 mass % coumarin 6 and 2.2 mass % 2-thiophenamine. We see that on the whole, the …
Number of citations: 7 link.springer.com
T Zhang, IE Brumboiu, C Grazioli… - The Journal of …, 2018 - ACS Publications
… (9) During the last 10 years, TPA and its derivatives, among which N,N-diphenyl-2-thiophenamine (DPTA, C 16 H 13 NS), have become recurring moieties implemented into donor−π–…
Number of citations: 19 pubs.acs.org
L Tao, C Chen, C Wu, X Ding, M Zheng, H Li, G Li… - Solar …, 2020 - Wiley Online Library
… The peripheral groups (4,4′-dimethoxytriphenylamine and N,N-Bis(4-methoxyphenyl)-2-thiophenamine) with different donating abilities were selected to adjust the energy levels of …
Number of citations: 15 onlinelibrary.wiley.com
LV Klyba, NA Nedolya, OA Tarasova… - Russian journal of …, 2010 - Springer
… -6-(methylsulfanyl)-5-(1-ethoxyethoxy)-2,3-dihydropyridine, 1-isopropyl-2-(methylsulfanyl)-3-(1-ethoxyethoxy)pyrrole, and N-isopropyl-N-methyl-3-(1-ethoxyethoxy)-2-thiophenamine …
Number of citations: 10 link.springer.com
OA Tarasova, L Brandsma, NA Nedolya… - Russian journal of …, 2004 - Springer
We recently discovered an unconventional approach to the synthesis of rare and inaccessible iminocyclobutenes and iminothietanes, promising monomers, synthons and building …
Number of citations: 6 link.springer.com
X Ye, W Ou, B Ai, Y Zhou - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
… Γ orbitals is little though the change in VB is obvious, such as 2-thiophenamine@PVK (Fig. 4b). Besides, adsorption-induced surface structure change also significantly alters the VB1 …
Number of citations: 0 pubs.rsc.org
CE Kaslow, RA Reck - Journal of the American Chemical Society, 1947 - ACS Publications
… sulfonated 2thiophenamine does diazotize. A few drops of 60% fuming sulfuric acid were … The diazotizability of a sulfonated 2-thiophenamine is demonstrated. …
Number of citations: 2 pubs.acs.org
CD Hurd, HM Priestley - Journal of the American Chemical …, 1947 - ACS Publications
… aceto-2-thiophenamide and 2-thiophenamine are Used in preference to the abridged … 2-Thiophenamine is known not to undergodiazotization. It is of interest, therefore, that a sulfonated …
Number of citations: 21 pubs.acs.org

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